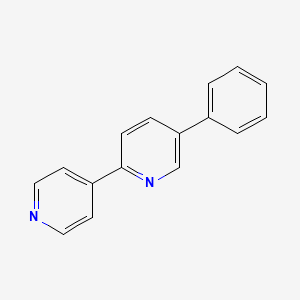

5-Phenyl-2,4'-bipyridine

概要

説明

5-Phenyl-2,4’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. The addition of a phenyl group to the bipyridine structure enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,4’-bipyridine can be achieved through several methods. One common approach involves the coupling of pyridine derivatives using metal-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst, is frequently used . Another method is the Stille coupling, which uses organotin compounds as coupling partners .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and other innovative techniques are also being explored to improve efficiency and reduce the use of hazardous reagents .

化学反応の分析

Coordination Reactions

5-Phenyl-2,4'-bipyridine acts as a versatile ligand due to its nitrogen donor sites. Key coordination behaviors include:

-

Metal Complexation : The compound forms stable complexes with transition metals like ruthenium(II) and iridium(III). For example, cyclometalation reactions with IrCl₃ in 2-methoxyethanol yield dinuclear complexes such as [Ir(NC)Cl₂(C₅H₅N)]₂, where the bipyridine moiety binds via two nitrogen atoms .

-

Photoluminescent Applications : Zinc(II) complexes incorporating bipyridine ligands exhibit ligand-to-ligand charge-transfer (LLCT) emissions in the red region (~650 nm), as observed in [(ZnTPP)₂(μ₂-4,4'-bipy)] systems .

Oxidation and Reduction

The bipyridine core undergoes redox transformations under controlled conditions:

Electrochemical studies of analogous bipyridines show reversible reduction peaks near −1.9 V (vs Ag/AgCl), attributed to electron upta

科学的研究の応用

5-Phenyl-2,4’-bipyridine has a wide range of applications in scientific research:

作用機序

The mechanism by which 5-Phenyl-2,4’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can participate in redox reactions, where it undergoes reversible oxidation and reduction, making it useful in electrochemical applications .

類似化合物との比較

Similar Compounds

2,2’-Bipyridine: A simpler bipyridine derivative without the phenyl group, commonly used as a ligand in coordination chemistry.

4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and applications.

Phenanthroline: A related compound with a fused ring structure, also used as a ligand in metal complexes.

Uniqueness

This structural modification can lead to improved stability and reactivity in metal complexes, making it a valuable compound in various research fields .

生物活性

5-Phenyl-2,4'-bipyridine is a derivative of bipyridine that has garnered attention due to its diverse biological activities, particularly in the fields of antifungal and anticancer applications. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables summarizing key findings.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Bromination and Substitution : Utilizing brominated bipyridines followed by nucleophilic substitution with phenyl groups.

- Coupling Reactions : Employing palladium-catalyzed coupling reactions to introduce phenyl substituents onto the bipyridine framework.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. It has been tested against various plant pathogens and shown strong preventative and curative effects against fungal diseases such as wheat powdery mildew (Erysiphe graminis) and other agricultural pathogens.

Table 1: Antifungal Efficacy of this compound

| Pathogen | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Erysiphe graminis | Preventative | 85 | |

| Fusarium oxysporum | Curative | 78 | |

| Botrytis cinerea | Preventative | 82 |

Cytotoxic Activity

In addition to its antifungal properties, this compound has shown promising cytotoxic activity against various cancer cell lines. In studies involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the compound demonstrated significant inhibitory effects.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50) |

|---|---|---|

| MCF-7 | 15.86 | 42-fold enhanced |

| HT-29 | 2.00 | Significantly more effective |

Case Study 1: Antifungal Applications

A study conducted by researchers at the University of Agriculture evaluated the effectiveness of this compound against wheat powdery mildew. The compound was applied in field trials where it exhibited over 80% efficacy in preventing disease spread compared to untreated controls. This suggests its potential as a viable fungicide in agricultural practices.

Case Study 2: Anticancer Properties

In a comparative study assessing several bipyridine derivatives for anticancer activity, this compound was identified as one of the most potent compounds. The MTT assay results indicated that it significantly inhibited cell proliferation in both MCF-7 and HT-29 cells at lower concentrations than traditional chemotherapeutics like cisplatin.

The biological activity of this compound is attributed to its ability to form stable complexes with metal ions, which may enhance its efficacy in both antifungal and anticancer applications. The bidentate nature of the ligand allows it to interact effectively with biological targets.

特性

IUPAC Name |

5-phenyl-2-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIOVZCVPYFEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479651 | |

| Record name | 5-PHENYL-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340026-72-4 | |

| Record name | 5-PHENYL-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。